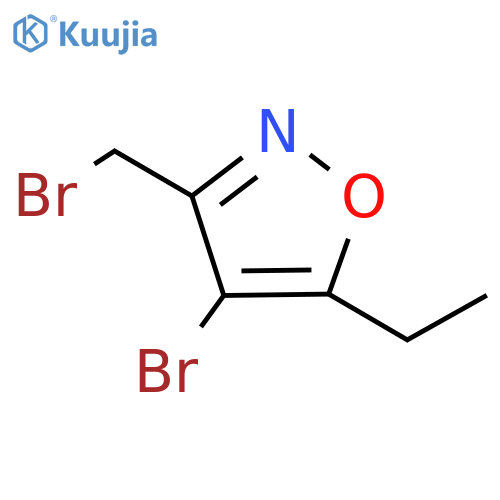

Cas no 2803827-75-8 (4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole)

2803827-75-8 structure

商品名:4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-(bromomethyl)-5-ethylisoxazole

- Isoxazole, 4-bromo-3-(bromomethyl)-5-ethyl-

- 4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole

-

- インチ: 1S/C6H7Br2NO/c1-2-5-6(8)4(3-7)9-10-5/h2-3H2,1H3

- InChIKey: NUDAIEAAPZHRQD-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)=NOC(CC)=C1Br

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34079804-1.0g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-34079804-0.1g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 0.1g |

$867.0 | 2023-09-03 | ||

| Enamine | EN300-34079804-2.5g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 2.5g |

$1931.0 | 2023-09-03 | ||

| Enamine | EN300-34079804-5.0g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-34079804-0.05g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 0.05g |

$827.0 | 2023-09-03 | ||

| Enamine | EN300-34079804-0.5g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 0.5g |

$946.0 | 2023-09-03 | ||

| Enamine | EN300-34079804-10.0g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-34079804-1g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 1g |

$986.0 | 2023-09-03 | ||

| Enamine | EN300-34079804-0.25g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 0.25g |

$906.0 | 2023-09-03 | ||

| Enamine | EN300-34079804-10g |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole |

2803827-75-8 | 10g |

$4236.0 | 2023-09-03 |

4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

2803827-75-8 (4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬